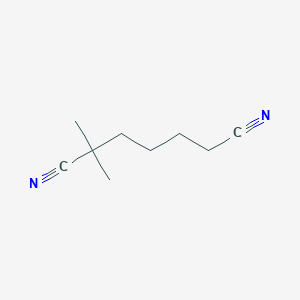
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that contains several functional groups and rings, including a quinazolinyl group, a piperidinyl group, and a tetrahydrocinnoline group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several cyclic structures, including a quinazoline ring and a tetrahydrocinnoline ring. These rings may be responsible for any interesting chemical or biological properties the compound may have .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Without more specific information, it’s difficult to predict what these reactions might be .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Without more information, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Cooling Applications
Field
Mechanical and Aerospace Engineering
Application Summary
Researchers at the Hong Kong University of Science and Technology (HKUST) have developed a sustainable strategy to manipulate interfacial heat transfer, which could improve the performance of eco-friendly cooling in various applications such as electronics, buildings, and solar panels .
Methods of Application
The researchers used metal-organic frameworks (MOFs), porous materials that can capture water vapor from the air, to increase energy efficiency in room temperature space cooling applications. However, MOFs typically exhibit low thermal conductivity. To address this issue, the researchers introduced a sustainable and controllable strategy to manipulate interfacial heat transfer between the contacted substrate and typical MOFs by utilizing a water adsorption process .
Results or Outcomes
Through comprehensive frequency-domain thermoreflectance (FDTR) measurements and molecular dynamics (MD) simulations, they demonstrated a remarkable improvement in interfacial thermal conductance (ITC) between the contacted substrate and MOFs .
Lithium-Metal Batteries
Field
Materials Chemistry
Application Summary
A method has been proposed to tailor solvation chemistry in carbonate electrolytes via hydrogen bonds for highly stable lithium-metal batteries (LMBs) .
Methods of Application
The researchers used an inexpensive and eco-friendly urea as an additive to promote LiNO3 dissolution and inhibit HF generation in LiPF6-based carbonate electrolytes. The LiNO3 facilitates the formation of an N-enriched stable solid electrolyte interphase (SEI) and suppresses the Li dendrite growth .
Results or Outcomes
The designed electrolyte enables the 4.25 V Li||NCM811 (50 μm thin Li-metal anode, 1.7 mAh cm−2) cell to exhibit excellent cycling stability over 480 cycles with a capacity retention of 70.8% at 0.5 C .
Metabolomics Biotechnology
Field
Biochemistry and Molecular Biology
Application Summary
Mass spectrometry-based metabolomics has been used in a variety of disease research areas. It is considered to be a universal tool with high specificity and sensitivity and is widely used around the world .
Methods of Application
The combination of metabolomics and mass spectrometry is of great significance for the discovery and identification of metabolite biomarkers .
Results or Outcomes
This technology could further improve and develop the exploratory research of the life sciences .
Fungal Mycelium-Based Functional Biomaterials
Field
Biotechnology and Materials Science
Application Summary
The utilization of renewable resources for the production of materials introduces fast-growing and biodegradable fungal mycelium-derived materials for various applications .
Methods of Application
The properties of mycelium-derived materials are greatly dependent upon the feeding substrate, fungus type, and processing conditions .
Results or Outcomes
Mycelium-based materials have potential applications in cosmetics, medicine, textile, construction, packaging, and the food industry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-17-5-6-20-18(12-17)22(25-14-24-20)28-9-7-15(8-10-28)13-29-21-11-16-3-1-2-4-19(16)26-27-21/h5-6,11-12,14-15H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKDUJLHHBWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide](/img/structure/B2769001.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)




